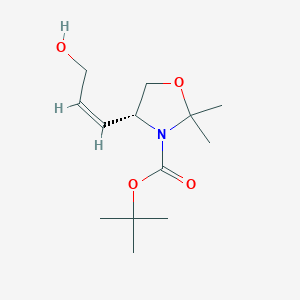![molecular formula C10H8BrNO2 B12875501 1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a bromomethyl group attached to the benzoxazole ring, which is further substituted with an ethanone group
Méthodes De Préparation
The synthesis of 1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone typically involves the bromination of a suitable precursor followed by cyclization to form the benzoxazole ring. One common synthetic route is as follows:
Bromination: The starting material, 4-methylbenzo[d]oxazole, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. This step introduces the bromomethyl group at the 4-position of the benzoxazole ring.
Cyclization: The brominated intermediate is then treated with an appropriate base, such as sodium ethoxide or potassium carbonate, to induce cyclization and form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, allowing for substitution reactions with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with an amine can yield the corresponding aminomethyl derivative.
Oxidation: The ethanone group can undergo oxidation to form the corresponding carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the design of new drugs. Benzoxazole derivatives have shown promising activities against various diseases, including cancer, bacterial infections, and neurological disorders.
Biological Studies: The compound is used as a probe in biological studies to investigate the mechanism of action of benzoxazole-based drugs. It can be used to study the interaction of benzoxazole derivatives with biological targets such as enzymes and receptors.
Material Science:
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone is primarily related to its interaction with biological targets. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The benzoxazole ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: This compound lacks the bromomethyl group and has different reactivity and biological activity.
4-Methylbenzo[d]oxazole: This compound lacks both the bromomethyl and ethanone groups, resulting in different chemical properties and applications.
2-(Bromomethyl)benzo[d]oxazole: This compound has the bromomethyl group at a different position, leading to variations in reactivity and biological activity.
The presence of the bromomethyl and ethanone groups in this compound makes it unique and provides specific reactivity and biological properties that are not observed in other benzoxazole derivatives.
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)10-12-9-7(5-11)3-2-4-8(9)14-10/h2-4H,5H2,1H3 |
Clé InChI |
ZRYCOOKXTYANRE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC2=C(C=CC=C2O1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


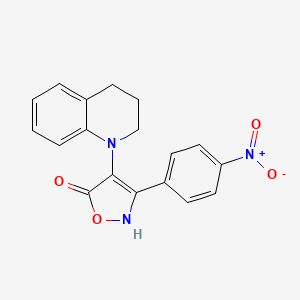
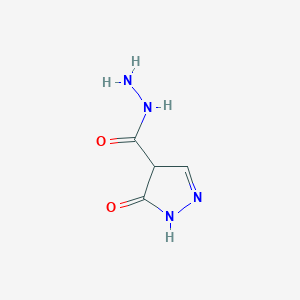
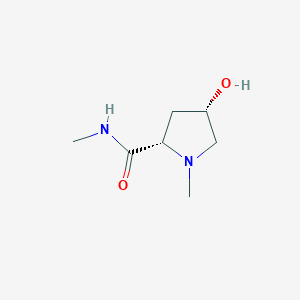
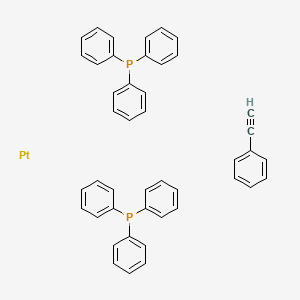
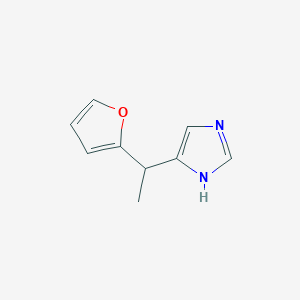
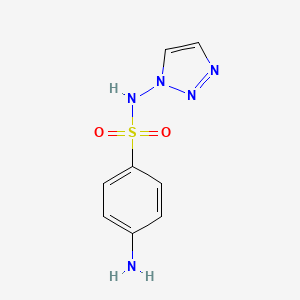
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
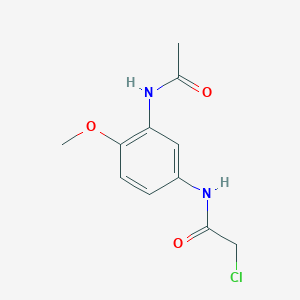
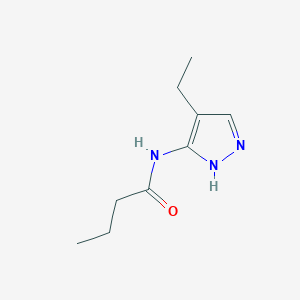
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)


